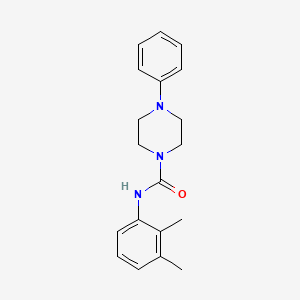
N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as compound X, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide X is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors in the brain. This results in the modulation of neurotransmitter release and reuptake, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide X in lab experiments is its high potency and selectivity for various receptors. This allows for precise modulation of neuronal activity. However, one limitation is its potential toxicity, which can affect the validity of the results.
Orientations Futures
There are several future directions for the research of N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide X. One area of interest is its potential use in the treatment of addiction. It has been found to decrease drug-seeking behavior in animal models, suggesting its potential as a treatment for drug addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. It has been found to have neuroprotective effects in animal models, suggesting its potential as a treatment for these diseases.
Conclusion:
In conclusion, this compound X is a synthetic this compound that has been extensively studied for its potential therapeutic effects. Its high potency and selectivity for various receptors make it a potential candidate for the treatment of various neurological disorders. However, its potential toxicity and limitations in lab experiments must be considered. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide X involves the reaction of 1-(2,3-dimethylphenyl)piperazine with benzoyl chloride in the presence of triethylamine. The resulting this compound is then purified using column chromatography to obtain pure this compound X. The yield of the synthesis method is approximately 60%.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic effects. It has been found to have an affinity for various receptors in the central nervous system, including serotonin, dopamine, and adrenergic receptors. This makes it a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-7-6-10-18(16(15)2)20-19(23)22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMYMHDCRBVUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5466545.png)
![N-cycloheptyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5466547.png)
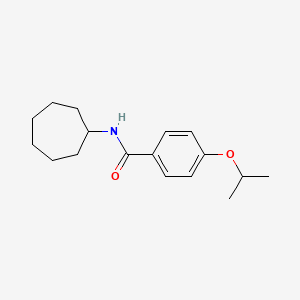
![4-hydroxy-4,7,7,9,9-pentamethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5466568.png)
![{(1R)-1-methyl-2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B5466571.png)
![1-(4-{2-[3-(aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5466579.png)
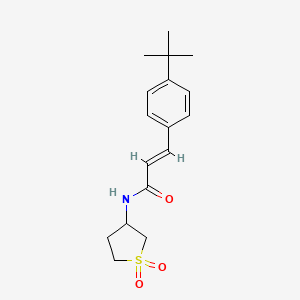
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5466597.png)
![3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5466605.png)
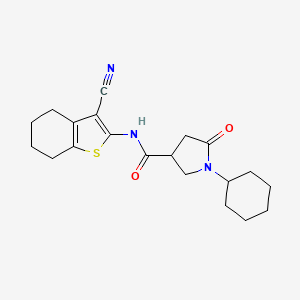
![4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid](/img/structure/B5466616.png)
![1-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5466617.png)
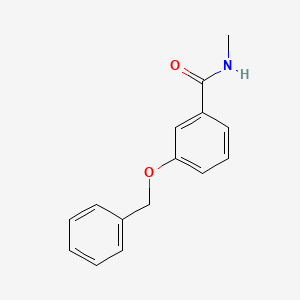
![4-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5466654.png)